molecular formula C44H30N4O6S2 B11938573 4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid

4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid

Cat. No.: B11938573
M. Wt: 774.9 g/mol
InChI Key: BVICONUWMDMSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid is a complex organic compound belonging to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes multiple phenyl and sulfonic acid groups, making it highly versatile in various chemical and biological applications.

Properties

Molecular Formula

C44H30N4O6S2

Molecular Weight

774.9 g/mol

IUPAC Name

4-[15,20-diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid

InChI

InChI=1S/C44H30N4O6S2/c49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-26,46-47H,(H,49,50,51)(H,52,53,54)

InChI Key

BVICONUWMDMSIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid typically involves a multi-step process. One common method starts with the preparation of tetraphenylporphyrin, followed by sulfonation and subsequent functionalization to introduce the desired sulfonic acid groups. The reaction conditions often involve the use of strong acids like sulfuric acid and high temperatures to achieve the sulfonation .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the pure compound required for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated porphyrin derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Biology: Employed in studies related to oxygen transport and photosynthesis, given its structural similarity to natural porphyrins.

    Medicine: Investigated for potential therapeutic applications, including photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.

Mechanism of Action

The mechanism of action of 4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid involves its ability to interact with various molecular targets and pathways. Its structure allows it to bind to metal ions, facilitating electron transfer reactions. This property makes it an effective catalyst in various chemical processes. Additionally, its ability to generate reactive oxygen species under light exposure is the basis for its use in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid stands out due to its specific arrangement of phenyl and sulfonic acid groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise control over chemical interactions and reactions .

Biological Activity

4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid is a specialized porphyrin derivative notable for its unique structure and biological properties. This compound features a complex arrangement of multiple phenyl groups and sulfonic acid moieties, which enhance its solubility and reactivity in biological systems. Its molecular formula is C44H30N4O12S4, with a molecular weight of approximately 934.99 g/mol .

Chemical Structure and Properties

The compound's structure can be visualized as a porphyrin core with functional groups that allow it to interact effectively in various chemical environments. The presence of both hydrophobic (phenyl) and hydrophilic (sulfonic) characteristics enables its utility in aqueous and non-aqueous settings, making it an attractive candidate for biological applications.

Property Value
Molecular FormulaC44H30N4O12S4
Molecular Weight934.99 g/mol
SolubilityHigh (due to sulfonic groups)
StructurePorphyrin derivative

Biological Activity

Research indicates that 4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid exhibits significant biological activity, particularly in the following areas:

  • Photodynamic Therapy (PDT) : This compound has shown promise as a photosensitizer in PDT for cancer treatment. PDT utilizes light activation to induce cytotoxic effects in targeted cells. Studies have demonstrated its ability to bind to various cellular targets, leading to apoptosis in cancer cells .
  • Antioxidant Activity : The compound's structure allows it to scavenge reactive oxygen species (ROS), potentially reducing oxidative stress within cells. This property is crucial for protecting cells from damage induced by environmental factors or during pathological conditions.
  • Cellular Interactions : Interaction studies reveal that this porphyrin derivative can engage with proteins involved in apoptosis pathways, such as B-cell lymphoma 2 (BCL-2) family proteins. These interactions can modulate cell survival and death mechanisms .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Melanoma Cells : A study investigated the effects of this compound when used in conjunction with iron oxide nanoparticles under light irradiation. The results indicated significant induction of apoptosis through caspase activation, suggesting a multi-pathway mechanism of action involving mitochondrial dysfunction .
  • Binding Affinity Studies : Molecular docking simulations have predicted the binding affinity of this compound with various proteins implicated in cancer progression, such as BCL-xL and MCL-1. These findings support its potential role as a therapeutic agent targeting specific cancer-related pathways .

Comparison with Related Compounds

To understand the uniqueness of 4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid, it is useful to compare it with structurally similar compounds:

Compound Name Key Features
5,10,15,20-Tetrakis(4′-sulfonatophenyl)-porphyrin tetraammonium (TPPS)Effective photosensitizer; induces apoptosis in melanoma
5-[4-(Sulfophenyl)phenyl]-10-(4-sulfophenyl)-21H,23H-porphyrinFocused on enhancing water solubility for biological applications
2-[4-(4-Sulfophenyl)phenyl]-2H-pyrroleLower molecular weight; retains some photodynamic activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.